PF-07247685

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

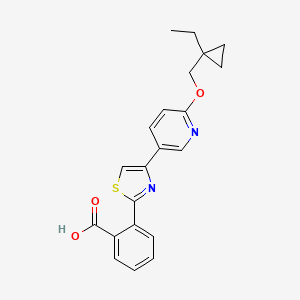

C21H20N2O3S |

|---|---|

Molecular Weight |

380.5 g/mol |

IUPAC Name |

2-[4-[6-[(1-ethylcyclopropyl)methoxy]-3-pyridinyl]-1,3-thiazol-2-yl]benzoic acid |

InChI |

InChI=1S/C21H20N2O3S/c1-2-21(9-10-21)13-26-18-8-7-14(11-22-18)17-12-27-19(23-17)15-5-3-4-6-16(15)20(24)25/h3-8,11-12H,2,9-10,13H2,1H3,(H,24,25) |

InChI Key |

NMOXDKZFTLXESP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC1)COC2=NC=C(C=C2)C3=CSC(=N3)C4=CC=CC=C4C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of PF-07247685: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-07247685 is a potent, allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK). By inhibiting BDK, this compound prevents the phosphorylation and subsequent inactivation of the branched-chain ketoacid dehydrogenase (BCKDH) complex. This leads to a sustained activation of BCKDH, promoting the catabolism of branched-chain amino acids (BCAAs) and their corresponding ketoacids (BCKAs). Dysregulation of BCAA metabolism has been implicated in various cardiometabolic diseases, and the targeted action of this compound presents a promising therapeutic strategy. This document provides a comprehensive overview of the mechanism of action of this compound, including its effects on signaling pathways, quantitative pharmacological data, and detailed experimental methodologies.

Introduction to Branched-Chain Amino Acid (BCAA) Metabolism

Leucine, isoleucine, and valine, collectively known as branched-chain amino acids (BCAAs), are essential amino acids that play crucial roles in protein synthesis and energy homeostasis. The catabolism of BCAAs is a critical metabolic pathway, primarily initiated in skeletal muscle. The rate-limiting step in this pathway is the irreversible oxidative decarboxylation of branched-chain ketoacids (BCKAs), which are formed from the initial transamination of BCAAs. This crucial step is catalyzed by the branched-chain ketoacid dehydrogenase (BCKDH) complex.

The activity of the BCKDH complex is tightly regulated by a dedicated kinase, branched-chain ketoacid dehydrogenase kinase (BDK), and a phosphatase. BDK phosphorylates the E1α subunit of the BCKDH complex, leading to its inactivation. Conversely, the dephosphorylation of BCKDH by its phosphatase restores its activity. In pathological states such as insulin resistance and heart failure, elevated levels of BCAAs and BCKAs are observed, often associated with increased BDK activity and subsequent suppression of BCKDH-mediated catabolism.

This compound: A Potent Allosteric Inhibitor of BDK

This compound is a small molecule inhibitor that targets BDK.[1][2] Unlike ATP-competitive inhibitors, this compound acts through an allosteric mechanism, binding to a site distinct from the ATP-binding pocket.[3] This allosteric inhibition effectively prevents BDK from phosphorylating and inactivating the BCKDH complex.

Molecular Interaction and Binding Mode

X-ray crystallography studies have revealed that this compound binds to a hydrophobic pocket in the allosteric site of BDK.[3] The central thiazole and benzoic acid moieties of this compound are key to its interaction, while its butyl cyclopropyl group extends into the hydrophobic pocket, forming extensive hydrophobic interactions.[3] This binding stabilizes an inactive conformation of BDK, preventing it from effectively phosphorylating the BCKDH complex.

Signaling Pathway of BCAA Catabolism and this compound Intervention

The catabolism of BCAAs is a multi-step enzymatic process. The following diagram illustrates the core signaling pathway and the point of intervention by this compound.

Quantitative Pharmacological Data

The potency and binding affinity of this compound have been characterized through various in vitro and cellular assays.

| Parameter | Value | Assay Type | Reference |

| In Vitro IC50 | 0.86 nM | Enzymatic assay against BDK | [1][2][4] |

| Surface Plasmon Resonance (SPR) Kd | 0.68 nM | Binding affinity to BDK | [1][2][4] |

| Cellular IC50 | 3.0 nM | BCKDH phosphorylation in human skeletal myocytes | [1] |

| EC50 | 2.2 nM | BDK Inhibition |

Experimental Protocols

The following sections detail the methodologies used to characterize the mechanism of action of this compound.

In Vitro BDK Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against BDK.

Methodology:

-

Recombinant human BDK enzyme is used.

-

A kinase activity assay is performed in a suitable buffer system containing ATP and a specific substrate for BDK (e.g., a peptide corresponding to the phosphorylation site on the BCKDH E1α subunit).

-

The assay is conducted in the presence of varying concentrations of this compound.

-

The phosphorylation of the substrate is measured, typically using a luminescence-based or fluorescence-based detection method.

-

The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the dissociation constant (Kd) of this compound for BDK.

Methodology:

-

Recombinant human BDK is immobilized on a sensor chip.

-

A series of concentrations of this compound in a suitable running buffer are flowed over the sensor surface.

-

The binding of this compound to BDK is monitored in real-time by detecting changes in the refractive index at the sensor surface, generating a sensorgram.

-

The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model.

-

The dissociation constant (Kd) is calculated as the ratio of kd to ka.

Cellular Assay for BCKDH Phosphorylation

Objective: To determine the cellular potency (IC50) of this compound in inhibiting BCKDH phosphorylation.

Methodology:

-

Human skeletal myocytes are cultured in appropriate media.

-

Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 48 hours).

-

Following treatment, cells are lysed to extract cellular proteins.

-

The levels of phosphorylated BCKDH (pBCKDH) and total BCKDH are quantified using a sensitive immunoassay, such as the AlphaLISA SureFire Ultra detection system.[1]

-

The ratio of pBCKDH to total BCKDH is calculated for each concentration of this compound.

-

The cellular IC50 is determined by plotting the percentage of inhibition of BCKDH phosphorylation against the log concentration of this compound and fitting the data to a dose-response curve.

In Vivo Efficacy Studies in a High-Fat Diet (HFD)-Fed Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in improving glucose tolerance and reducing tissue BCAA/BCKA levels.

Methodology:

-

Mice are fed a high-fat diet (HFD) to induce a metabolic disease phenotype.

-

A cohort of HFD-fed mice is treated with this compound, typically administered twice daily via oral gavage at specified doses (e.g., 10 mg/kg and 100 mg/kg) for a defined period (e.g., 18 days). A vehicle-treated group serves as the control.

-

An oral glucose tolerance test (OGTT) is performed to assess improvements in glucose homeostasis. This involves administering an oral bolus of glucose after a fasting period and measuring blood glucose levels at various time points.

-

At the end of the study, tissues (e.g., liver, muscle) are collected to measure the levels of BCAAs and BCKAs using methods such as mass spectrometry.

-

The effects of this compound on BDK protein levels in tissues are also assessed, often by Western blotting.[3]

Differentiated Mechanism: Impact on BDK Protein Levels

Interestingly, this compound, a thiazole-based BDK inhibitor, has been shown to increase BDK protein levels in vivo.[3] This is in contrast to another class of BDK inhibitors (thiophenes), which tend to reduce BDK protein levels.[3] The proposed mechanism for this difference lies in how these inhibitors affect the interaction between BDK and the BCKDH complex. Thiazoles like this compound appear to increase the proximity of BDK to the BCKDH-E2 subunit, which may stabilize the BDK protein, while thiophenes reduce this proximity, potentially promoting BDK degradation.[5]

Conclusion

This compound is a highly potent and specific allosteric inhibitor of BDK. Its mechanism of action, centered on the sustained activation of the BCKDH complex and the enhancement of BCAA catabolism, has been robustly characterized through a variety of in vitro, cellular, and in vivo studies. The detailed understanding of its molecular interactions and its distinct effects on BDK protein stability provide a strong foundation for its continued investigation as a potential therapeutic agent for cardiometabolic diseases associated with dysfunctional BCAA metabolism.

References

- 1. bioradiations.com [bioradiations.com]

- 2. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 4. laurentian.scholaris.ca [laurentian.scholaris.ca]

- 5. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Biology of Branched-Chain Ketoacid Dehydrogenase Kinase: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Core Structural Features, Regulatory Mechanisms, and Therapeutic Targeting of a Key Metabolic Kinase

Introduction

Branched-chain ketoacid dehydrogenase kinase (BCKDK) is a mitochondrial serine/threonine kinase that plays a pivotal role in the regulation of branched-chain amino acid (BCAA) catabolism. By phosphorylating and inactivating the E1α subunit of the branched-chain α-ketoacid dehydrogenase (BCKD) complex, BCKDK acts as a crucial gatekeeper for the breakdown of leucine, isoleucine, and valine.[1][2] Dysregulation of BCKDK activity has been implicated in a range of metabolic disorders, including insulin resistance, type 2 diabetes, heart failure, and certain types of cancer, making it an attractive target for therapeutic intervention.[3][4][5] This technical guide provides a comprehensive overview of the structural biology of BCKDK, including its core domains, regulatory mechanisms, and the experimental methodologies employed to elucidate its function.

Core Structure and Physicochemical Properties

BCKDK is a homodimeric enzyme with each monomer comprising a characteristic nucleotide-binding domain and a four-helix bundle domain.[1] This structural arrangement shares similarities with protein histidine kinases involved in two-component signal transduction systems.[1] The dimerization of BCKDK is essential for its kinase activity and overall protein stability.[1]

Table 1: Physicochemical and Genetic Properties of Human BCKDK

| Property | Value | Reference |

| Gene Symbol | BCKDK | [6] |

| Full Gene Name | Branched Chain Keto Acid Dehydrogenase Kinase | [6] |

| Aliases | BDK, BCKDKD | [1][6] |

| Chromosomal Location | 16p11.2 | [1][7] |

| Number of Amino Acids | 412 | [6] |

| Molecular Weight | ~43 kDa (monomer), 46,360 Da | [1][6] |

| Subcellular Localization | Mitochondrial Matrix | [1][8] |

| Quaternary Structure | Homodimer | [1] |

Regulatory Mechanisms

The activity of BCKDK is tightly controlled through a multi-layered regulatory network that includes allosteric inhibition and post-translational modifications. This intricate regulation ensures that BCAA catabolism is finely tuned to the metabolic needs of the cell.

Allosteric Regulation

A key mechanism of BCKDK regulation is allosteric inhibition by branched-chain α-ketoacids (BCKAs), the products of BCAA transamination.[9] In particular, α-ketoisocaproate (KIC), derived from leucine, binds to a distinct allosteric site on BCKDK, leading to a conformational change that inhibits its kinase activity.[9] This feedback mechanism ensures that when BCAA levels are high, the BCKD complex is active, promoting their degradation.

Phosphorylation and Dephosphorylation

BCKDK phosphorylates the E1α subunit of the BCKD complex at Ser292, leading to its inactivation.[9] This phosphorylation is reversible, and the dephosphorylation and subsequent activation of the BCKD complex are catalyzed by a mitochondrial phosphatase, protein phosphatase 2Cm (PP2Cm), also known as PPM1K.[3] This phosphorylation/dephosphorylation cycle is the primary mechanism for the short-term regulation of BCAA catabolism.[2]

Signaling Pathways

BCKDK is a central node in the BCAA metabolic pathway and has been shown to engage in crosstalk with other critical signaling cascades, notably the MAPK/ERK pathway.

BCAA Catabolic Pathway

The canonical pathway involving BCKDK is the regulation of BCAA breakdown. High levels of BCAAs lead to an increase in BCKAs, which allosterically inhibit BCKDK. This relieves the inhibition on the BCKD complex, allowing for the oxidative decarboxylation of BCKAs and their entry into the citric acid cycle for energy production.

Caption: Regulation of the BCAA Catabolic Pathway by BCKDK.

Crosstalk with the MAPK/ERK Pathway

Recent studies have revealed a non-canonical role for BCKDK in promoting tumorigenesis in colorectal cancer by directly interacting with and phosphorylating MEK1 at Ser221, a key component of the MAPK/ERK signaling pathway.[4] This finding suggests a direct link between BCAA metabolism and cancer cell proliferation, independent of BCKDK's canonical role in regulating the BCKD complex.[4]

Caption: Crosstalk between BCKDK and the MAPK/ERK Signaling Pathway.

Therapeutic Targeting and Drug Development

The central role of BCKDK in metabolic regulation has made it a prime target for the development of novel therapeutics. A variety of small molecule inhibitors have been identified through high-throughput and virtual screening efforts.

Table 2: Binding Affinities of Selected BCKDK Inhibitors

| Compound | Type | IC50 (µM) | Kd (µM) | Reference |

| BT2 | Allosteric Inhibitor | 3.19 | - | [10] |

| Fragment 1 | - | 205 (at 15 µM ATP) | - | [11] |

| Valsartan | - | - | - | [11] |

| Compound 1 | - | - | - | [11] |

| PPHN | Allosteric Inhibitor | - | 3.9 | [3][12] |

| POAB | Allosteric Inhibitor | - | 1.86 | [3][12] |

| PCAB | Allosteric Inhibitor | - | 12.99 | [3] |

Experimental Protocols

The structural and functional characterization of BCKDK has been made possible through a combination of biophysical and computational techniques.

X-ray Crystallography Workflow

X-ray crystallography has been instrumental in determining the three-dimensional structure of BCKDK, providing insights into its domain architecture and inhibitor binding modes.

Caption: General Workflow for X-ray Crystallography of BCKDK.

Detailed Methodology for X-ray Crystallography:

-

Protein Expression and Purification: The gene encoding human BCKDK is cloned into an expression vector and transformed into a suitable expression host, such as E. coli. The protein is then overexpressed and purified to homogeneity using a series of chromatographic techniques, typically starting with affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure a monodisperse sample.[13]

-

Crystallization: Purified BCKDK, either alone or in complex with a ligand, is subjected to crystallization screening using techniques like hanging-drop or sitting-drop vapor diffusion.[13] A wide range of precipitants, buffers, and additives are screened to identify conditions that yield well-ordered crystals.

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[13]

-

Structure Determination and Refinement: The diffraction data are processed to determine the crystal's space group and unit cell dimensions. The structure is then solved using molecular replacement, using a known structure of a homologous protein as a search model.[9] The initial model is then refined against the experimental data, and the final structure is validated for its geometric and stereochemical quality.[9][14]

Virtual Screening Workflow for Inhibitor Discovery

Virtual screening is a powerful computational technique used to identify potential inhibitors of BCKDK from large compound libraries.

Caption: Workflow for Virtual Screening of BCKDK Inhibitors.

Detailed Methodology for Virtual Screening:

-

Target Preparation: A high-resolution crystal structure of BCKDK (e.g., PDB ID: 3TZ0) is obtained from the Protein Data Bank.[3] The structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges. The binding site for docking is defined based on the location of known allosteric inhibitors or the ATP binding pocket.[3]

-

Ligand Library Preparation: A large database of chemical compounds is prepared for docking. This involves generating 3D conformers for each molecule and assigning appropriate protonation states and charges.

-

Molecular Docking: The prepared ligand library is docked into the defined binding site of BCKDK using software such as AutoDock Vina.[15] The docking algorithm samples different orientations and conformations of each ligand within the binding site and calculates a binding score.

-

Hit Selection and Experimental Validation: The docked compounds are ranked based on their binding scores. The top-ranking compounds are visually inspected for favorable interactions with the protein.[15] Promising candidates are then purchased or synthesized and subjected to experimental validation using in vitro binding assays (e.g., surface plasmon resonance) and enzyme activity assays to confirm their inhibitory potential.[3]

Conclusion

The structural and functional characterization of BCKDK has provided a deep understanding of its role in metabolic regulation and has paved the way for the development of targeted therapies. The combination of X-ray crystallography, cryo-electron microscopy, and computational methods continues to be a powerful approach for elucidating the intricate details of BCKDK's mechanism of action and for discovering novel inhibitors with therapeutic potential. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to further explore the biology of this critical metabolic kinase.

References

- 1. BCKDK - Wikipedia [en.wikipedia.org]

- 2. Reactome | BCKDK phosphorylates BCKDH [reactome.org]

- 3. Identification of putative allosteric inhibitors of BCKDK via virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BCKDK of BCAA Catabolism Cross-talking With the MAPK Pathway Promotes Tumorigenesis of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. genecards.org [genecards.org]

- 7. Protein structure - BCKDK - The Human Protein Atlas [proteinatlas.org]

- 8. uniprot.org [uniprot.org]

- 9. A Gain-of-Function Mutation on BCKDK Gene and Its Possible Pathogenic Role in Branched-Chain Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Structural studies identify angiotensin II receptor blocker-like compounds as branched-chain ketoacid dehydrogenase kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of putative allosteric inhibitors of BCKDK via virtual screening and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Purification, crystallization and preliminary X-ray crystallographic analysis of branched-chain aminotransferase from Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Discovery and Development of PF-07247685: A BDK Inhibitor for Cardiometabolic Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PF-07247685 is a potent, allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK), a key regulator of branched-chain amino acid (BCAA) catabolism. Dysregulation of BCAA metabolism has been implicated in the pathophysiology of several cardiometabolic diseases, including type 2 diabetes, heart failure, and non-alcoholic fatty liver disease. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, a thiazole-based BDK inhibitor. This document details the quantitative data associated with its potency and binding, outlines the experimental protocols employed in its characterization, and visualizes the key signaling pathways and experimental workflows.

Introduction: Targeting BCAA Catabolism

Impaired catabolism of branched-chain amino acids (leucine, isoleucine, and valine) leads to their accumulation and has been strongly associated with insulin resistance and other cardiometabolic disorders. The rate-limiting step in BCAA degradation is catalyzed by the branched-chain ketoacid dehydrogenase (BCKDH) complex. The activity of this complex is negatively regulated by BDK-mediated phosphorylation. Inhibition of BDK, therefore, presents a promising therapeutic strategy to enhance BCAA catabolism and ameliorate the pathological consequences of their accumulation.

Discovery of this compound: A Thiazole-Based BDK Inhibitor

Structure-activity relationship (SAR) studies on a series of BDK inhibitors led to the identification of a potent thiazole series. This work culminated in the discovery of this compound, which demonstrated a significant improvement in cellular potency compared to earlier inhibitors like BT2.[1]

Potency and Binding Affinity

This compound is a highly potent BDK inhibitor with activity in the nanomolar range. The following table summarizes its key quantitative metrics.

| Parameter | Value | Method |

| In Vitro IC50 | 0.86 nM | Biochemical Assay |

| SPR Kd | 0.68 nM | Surface Plasmon Resonance |

| Cellular IC50 | 3.0 nM | AlphaLISA SureFire Ultra (Human Skeletal Myocytes) |

| EC50 | 2.2 nM | Cellular Assay |

Mechanism of Action: Allosteric Inhibition and BDK Stabilization

This compound functions as an allosteric inhibitor of BDK. X-ray crystallography has revealed that it binds to a hydrophobic pocket in the allosteric site of BDK. The central thiazole and benzoic acid moieties of this compound make key interactions within this pocket, while its butyl cyclopropyl group extends into the hydrophobic region, contributing to its high potency.[1]

An important and distinct characteristic of this compound and other thiazole-based inhibitors is their effect on BDK protein levels. Unlike some other classes of BDK inhibitors that promote BDK degradation, this compound stabilizes the BDK protein.[1] It achieves this by increasing the proximity of BDK to the BCKDH-E2 subunit, which is thought to protect BDK from its natural degradation pathway.[1] This stabilization leads to an accumulation of the BDK protein upon chronic administration.[1]

Preclinical Development and In Vivo Studies

This compound has been evaluated in preclinical models to assess its in vivo efficacy.

Animal Models

Studies were conducted in high-fat diet (HFD)-fed mice, a common model for studying metabolic diseases.[1]

In Vivo Effects

In HFD-fed mice, acute administration of this compound was shown to lower tissue levels of BCAAs and branched-chain ketoacids (BCKAs).[3] It also demonstrated an improvement in glucose tolerance.[2] However, chronic administration of thiazole-based inhibitors like this compound did not lead to sustained metabolic improvements, a phenomenon attributed to the rebound in BCKA levels due to the accumulation of BDK protein.[1]

The following table summarizes the in vivo experimental findings.

| Animal Model | Treatment Regimen | Key Findings |

| High-Fat Diet (HFD)-fed mice | 10 mg/kg and 100 mg/kg, twice daily for 18 days | - Improved glucose tolerance- Lowered tissue BCAA/BCKA levels acutely- Increased BDK protein levels with chronic administration |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the characterization of this compound.

BDK Inhibition Assay (Biochemical)

A representative protocol for assessing the in vitro inhibitory activity of this compound against BDK.

-

Reagents: Recombinant human BDK, BCKDH complex, ATP, kinase buffer.

-

Procedure: a. Incubate varying concentrations of this compound with recombinant BDK in a kinase buffer. b. Initiate the kinase reaction by adding the BCKDH complex and ATP. c. After a defined incubation period, terminate the reaction. d. Quantify the phosphorylation of the BCKDH complex using a suitable detection method (e.g., anti-phospho-BCKDH antibody in an ELISA or Western blot format).

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular BDK Activity Assay (AlphaLISA SureFire Ultra)

This protocol describes the measurement of BCKDH phosphorylation in a cellular context.

-

Cell Culture: Culture human skeletal myocytes in appropriate media and conditions.

-

Treatment: Treat cells with a dose-response of this compound for a specified duration.

-

Cell Lysis: Lyse the cells using the provided lysis buffer.

-

Assay Procedure: a. Transfer the cell lysate to an assay plate. b. Add the AlphaLISA Acceptor beads and biotinylated antibody, followed by incubation. c. Add the Streptavidin-Donor beads and incubate in the dark. d. Read the plate on an Alpha-enabled plate reader.

-

Data Analysis: Calculate the cellular IC50 by analyzing the dose-response curve of BCKDH phosphorylation inhibition.

Immunoblotting for pBCKDH and BDK

A standard Western blot protocol to assess the levels of phosphorylated BCKDH and total BDK protein.

-

Sample Preparation: Prepare protein lysates from cells or tissues treated with this compound.

-

SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pBCKDH and total BDK.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein levels.

In Vivo Glucose Tolerance Test (GTT) in Mice

This protocol outlines the procedure for assessing glucose tolerance in HFD-fed mice treated with this compound.

-

Animal Preparation: Acclimatize HFD-fed mice and fast them overnight.

-

Drug Administration: Administer this compound or vehicle control at the specified dose and route.

-

Baseline Glucose: Measure baseline blood glucose from a tail snip.

-

Glucose Challenge: Administer a bolus of glucose via oral gavage or intraperitoneal injection.

-

Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

-

Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Conclusion

This compound is a potent, allosteric inhibitor of BDK that was discovered through SAR studies of a thiazole-based chemical series. It effectively inhibits BDK activity and lowers BCAA and BCKA levels in preclinical models. A key characteristic of this compound is its ability to stabilize the BDK protein, leading to its accumulation with chronic dosing. This unique pharmacological profile provides valuable insights into the complex regulation of BCAA metabolism and informs the future design of BDK inhibitors for the treatment of cardiometabolic diseases. Further research is warranted to explore the therapeutic potential and long-term effects of BDK inhibition.

References

Unveiling the Chemical Landscape of PF-07247685: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-07247685 is a potent, allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK), a key regulator of branched-chain amino acid (BCAA) catabolism. This technical guide provides a comprehensive overview of the known chemical properties of this compound, its mechanism of action within the BDK signaling pathway, and representative experimental protocols for the characterization of such small molecule inhibitors. The information is intended to support further research and development efforts in the field of metabolic disorders.

Chemical and Physicochemical Properties

This compound is a small molecule inhibitor with a defined chemical structure. A summary of its known chemical and physicochemical properties is presented in Table 1. While specific experimental data for solubility, pKa, and logP are not publicly available, this section outlines the general significance of these parameters for a drug candidate.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₀N₂O₃S | [1] |

| Molecular Weight | 380.46 g/mol | [1] |

| Mechanism of Action | Allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK) | [2][3] |

| In Vitro IC₅₀ | 0.86 nM | [2] |

| SPR K_d_ | 0.68 nM | [2] |

| Solubility | Data not publicly available. Generally, aqueous solubility is a critical determinant of oral bioavailability. | |

| pKa | Data not publicly available. The ionization state at physiological pH influences absorption, distribution, and target engagement. | |

| logP | Data not publicly available. This value indicates the lipophilicity of the compound, affecting its ability to cross cell membranes. |

Mechanism of Action and Signaling Pathway

This compound exerts its effect by inhibiting the branched-chain ketoacid dehydrogenase kinase (BDK). BDK is a mitochondrial enzyme that plays a crucial role in the regulation of BCAA metabolism. It functions by phosphorylating and thereby inactivating the branched-chain α-ketoacid dehydrogenase complex (BCKDH), the rate-limiting enzyme in the catabolism of BCAAs (leucine, isoleucine, and valine).[4][5]

By allosterically inhibiting BDK, this compound prevents the inactivation of the BCKDH complex.[2][3] This leads to a sustained activation of BCKDH, promoting the breakdown of BCAAs and their corresponding α-ketoacids (BCKAs).[5] Elevated levels of BCAAs and BCKAs have been implicated in various metabolic diseases, including insulin resistance and heart failure.[6] Therefore, the inhibition of BDK by compounds like this compound presents a promising therapeutic strategy for these conditions.

Below is a diagram illustrating the signaling pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are proprietary and not publicly available. However, this section provides representative methodologies for key experiments typically performed for small molecule inhibitors.

Determination of Physicochemical Properties (Representative Protocols)

3.1.1 Aqueous Solubility (Shake-Flask Method)

-

An excess amount of the compound is added to a known volume of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4).

-

The suspension is agitated in a sealed container at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

-

The experiment is performed in triplicate to ensure reproducibility.

3.1.2 Determination of pKa (Potentiometric Titration)

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value(s) are determined from the midpoint(s) of the buffer region(s) of the titration curve.

3.1.3 Determination of logP (Shake-Flask Method)

-

A solution of the compound is prepared in a biphasic system of n-octanol and water (or buffer).

-

The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in both the n-octanol and aqueous phases is quantified using an appropriate analytical technique (e.g., HPLC-UV).

-

The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Inhibition Assay (Representative Protocol)

The inhibitory activity of this compound on BDK can be assessed using an in vitro kinase assay.

-

Reagents and Materials: Recombinant human BDK, recombinant human BCKDH complex (substrate), ATP, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure: a. A serial dilution of this compound is prepared. b. The BDK enzyme is incubated with the various concentrations of the inhibitor in the assay buffer. c. The kinase reaction is initiated by the addition of the BCKDH substrate and ATP. d. The reaction is allowed to proceed for a defined time at a controlled temperature. e. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using the detection reagent and a luminometer.

-

Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Below is a diagram representing a general experimental workflow for inhibitor characterization.

Conclusion

This compound is a potent and specific allosteric inhibitor of BDK, representing a valuable tool for studying the role of BCAA metabolism in health and disease. While detailed physicochemical and experimental data remain proprietary, this guide provides a foundational understanding of its chemical properties and mechanism of action. The representative protocols and workflows outlined herein offer a framework for the characterization of similar small molecule inhibitors, aiding in the advancement of drug discovery and development in related therapeutic areas.

References

- 1. Dissociation of branched-chain alpha-keto acid dehydrogenase kinase (BDK) from branched-chain alpha-keto acid dehydrogenase complex (BCKDC) by BDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-based design and mechanisms of allosteric inhibitors for mitochondrial branched-chain α-ketoacid dehydrogenase kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BCKDK - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. frontiersin.org [frontiersin.org]

PF-07247685: A Technical Guide to a Novel Allosteric BCKDK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-07247685 is a potent and selective allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BCKDK). As a key regulator of branched-chain amino acid (BCAA) catabolism, BCKDK has emerged as a promising therapeutic target for a range of metabolic disorders. This technical guide provides a comprehensive overview of this compound, including its CAS number, key quantitative data, and a detailed understanding of its mechanism of action within the broader context of BCAA metabolism. While a specific, publicly available synthesis protocol for this compound remains proprietary, this document outlines general synthetic strategies for similar BCKDK inhibitors based on available literature.

This compound: Key Data

A summary of the essential quantitative data for this compound is presented in Table 1. This information is critical for researchers planning in vitro and in vivo studies.

| Parameter | Value | Reference |

| CAS Number | 2419541-26-9 | (Vendor Information) |

| Molecular Formula | C₂₁H₂₀N₂O₃S | [1] |

| Molecular Weight | 380.46 g/mol | [1] |

| In Vitro IC₅₀ | 0.86 nM | [2] |

| SPR K | 0.68 nM | [2] |

Table 1: Quantitative Data for this compound

Mechanism of Action and Signaling Pathway

This compound functions as an allosteric inhibitor of BCKDK. This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits the kinase's activity. The primary function of BCKDK is to phosphorylate and thereby inactivate the E1α subunit of the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. The BCKDH complex catalyzes the rate-limiting step in the catabolism of BCAAs (leucine, isoleucine, and valine).

By inhibiting BCKDK, this compound prevents the inactivation of the BCKDH complex. This leads to a sustained state of BCKDH activity, promoting the breakdown of BCAAs and their corresponding branched-chain α-ketoacids (BCKAs). The accumulation of BCAAs and BCKAs has been implicated in the pathophysiology of various metabolic diseases, including insulin resistance and heart failure.

The signaling pathway of BCKDK is intricate and involves several key molecular players. The following diagram illustrates the central role of BCKDK in regulating BCAA metabolism.

Caption: Allosteric inhibition of BCKDK by this compound prevents BCKDH inactivation.

Recent research has also highlighted the crosstalk between BCKDK and other critical signaling pathways, such as the MEK/ERK and Akt/mTOR pathways, particularly in the context of cancer cell proliferation and survival. The diagram below illustrates a potential experimental workflow to investigate the impact of this compound on these interconnected pathways.

References

Allosteric Inhibition of Branched-Chain Ketoacid Dehydrogenase Kinase (BDK) by PF-07247685: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the allosteric inhibitor PF-07247685 and its interaction with the branched-chain ketoacid dehydrogenase kinase (BDK). This compound is a potent and selective inhibitor of BDK, a key regulator of branched-chain amino acid (BCAA) catabolism. Dysregulation of BCAA metabolism has been implicated in various metabolic diseases, making BDK an attractive therapeutic target. This document details the mechanism of action of this compound, presents its inhibitory potency through compiled quantitative data, outlines detailed experimental methodologies for key assays, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Branched-chain amino acids (BCAAs), including leucine, isoleucine, and valine, are essential amino acids that play crucial roles in protein synthesis, signaling pathways, and metabolism. The catabolism of BCAAs is primarily regulated by the branched-chain ketoacid dehydrogenase (BCKD) complex, a mitochondrial multi-enzyme complex. The activity of the BCKD complex is, in turn, controlled by the branched-chain ketoacid dehydrogenase kinase (BDK), which phosphorylates and inactivates the E1α subunit of the BCKD complex.[1][2][3]

Elevated levels of BCAAs and their metabolites, branched-chain ketoacids (BCKAs), are associated with insulin resistance and other metabolic disorders. Inhibition of BDK is a promising therapeutic strategy to enhance BCAA catabolism and ameliorate these conditions. This compound is a novel, potent, and allosteric inhibitor of BDK.[4] This guide provides an in-depth technical resource on the characterization of this compound.

Mechanism of Action

This compound acts as an allosteric inhibitor of BDK. Unlike orthosteric inhibitors that compete with the natural substrate (ATP), allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that alters the enzyme's activity. In the case of this compound, it stabilizes the interaction between BDK and the E2 core subunit of the BCKD complex.[5] This stabilization prevents the phosphorylation of the E1α subunit of the BCKD complex, thereby maintaining the complex in its active, dephosphorylated state and promoting BCAA catabolism.

Quantitative Data

The potency and binding affinity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Binding Affinity of this compound

| Parameter | Value | Assay | Reference |

| IC50 | 0.86 nM | In vitro BDK inhibition assay | [4] |

| Kd | 0.68 nM | Surface Plasmon Resonance (SPR) | [4] |

| EC50 | 2.2 nM | BCKDC Kinase Assay | [5] |

Table 2: Cellular Potency of this compound

| Parameter | Value | Cell Line/System | Assay | Reference |

| Cellular IC50 | 3.0 nM | Human skeletal myocytes | AlphaLISA SureFire Ultra (pBCKDH) | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the allosteric inhibition of BDK by this compound.

In Vitro BDK Inhibition Assay

This assay determines the concentration of this compound required to inhibit 50% of BDK enzymatic activity in a purified system.

Materials:

-

Recombinant human BDK

-

Recombinant human BCKD complex (or purified E1α subunit as substrate)

-

ATP (γ-32P-ATP for radiometric assay or cold ATP for antibody-based detection)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well assay plates

-

Scintillation counter or appropriate detection instrument

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add BDK and the BCKD complex (or E1α subunit).

-

Add the serially diluted this compound or vehicle (DMSO) to the wells.

-

Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a specific time (e.g., 60 minutes) at 30°C.

-

Terminate the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

-

Quantify the phosphorylation of the BCKD complex (or E1α subunit) using a suitable detection method.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity between this compound and BDK.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human BDK

-

This compound stock solution (in DMSO)

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC, NHS)

Procedure:

-

Immobilize recombinant BDK onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of concentrations of this compound in running buffer.

-

Inject the different concentrations of this compound over the immobilized BDK surface and a reference surface (without BDK).

-

Monitor the binding response in real-time.

-

After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

-

Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

CETSA is used to verify the direct binding of this compound to BDK in a cellular environment.

Materials:

-

Human skeletal myocytes or other relevant cell line

-

This compound

-

Cell lysis buffer

-

Antibodies against BDK

-

Western blotting reagents and equipment

Procedure:

-

Treat cultured cells with either this compound or vehicle (DMSO).

-

Harvest and lyse the cells.

-

Divide the cell lysates into aliquots and heat them to a range of temperatures.

-

Centrifuge the heated lysates to pellet the aggregated proteins.

-

Collect the supernatants containing the soluble proteins.

-

Analyze the amount of soluble BDK in each sample by Western blotting.

-

The binding of this compound is expected to stabilize BDK, resulting in a higher melting temperature compared to the vehicle-treated control.

AlphaLISA SureFire Ultra Assay for Cellular BDK Activity

This high-throughput immunoassay is used to measure the phosphorylation of the BCKD complex in a cellular context.[4][6][7][8]

Materials:

-

Human skeletal myocytes

-

This compound

-

AlphaLISA SureFire Ultra p-BCKDH (Ser293) assay kit (hypothetical kit components)

-

Lysis buffer

-

Acceptor beads coated with an antibody recognizing total BCKDHA

-

Donor beads coated with streptavidin and a biotinylated antibody recognizing phospho-BCKDH (Ser293)

-

-

384-well assay plates

Procedure:

-

Seed human skeletal myocytes in a 96-well culture plate and grow to confluence.

-

Treat the cells with a serial dilution of this compound for a specified time.

-

Lyse the cells directly in the wells.

-

Transfer a small volume of the cell lysate to a 384-well assay plate.

-

Add the AlphaLISA Acceptor bead mix and incubate.

-

Add the AlphaLISA Donor bead mix and incubate in the dark.

-

Read the plate on an Alpha-enabled plate reader.

-

The signal generated is proportional to the level of BCKDHA phosphorylation. Calculate the cellular IC50 value by plotting the signal against the inhibitor concentration.

In Vivo Efficacy Study in High-Fat Diet (HFD)-Fed Mice

This study evaluates the effect of this compound on metabolic parameters in a diet-induced obesity mouse model.[4][5][9][10][11]

Animals:

-

Male C57BL/6J mice

Diet:

-

High-fat diet (e.g., 60% kcal from fat)

-

Control diet (e.g., 10% kcal from fat)

Procedure:

-

Induce obesity by feeding mice a high-fat diet for a specified period (e.g., 8-12 weeks). A control group is fed a standard diet.

-

Randomly assign the HFD-fed mice to treatment groups: vehicle control and this compound at various doses.

-

Administer this compound or vehicle daily via an appropriate route (e.g., oral gavage).

-

Monitor body weight and food intake regularly.

-

Perform metabolic tests such as an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) to assess glucose homeostasis.

-

At the end of the study, collect blood and tissues (e.g., liver, skeletal muscle, adipose tissue) for analysis.

-

Measure plasma levels of BCAAs and BCKAs.

-

Analyze tissue samples for BDK protein levels and phosphorylation status of the BCKD complex.

Visualizations

The following diagrams illustrate the BDK signaling pathway and the workflows of key experimental procedures.

Caption: BDK signaling pathway in BCAA catabolism.

Caption: AlphaLISA SureFire Ultra experimental workflow.

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Conclusion

This compound is a potent and selective allosteric inhibitor of BDK that effectively increases the activity of the BCKD complex, leading to enhanced BCAA catabolism. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of metabolic diseases and drug discovery. The detailed methodologies and visualizations are intended to facilitate the design and execution of further studies to explore the full therapeutic potential of BDK inhibition.

References

- 1. Regulation of hepatic branched-chain α-ketoacid dehydrogenase complex in rats fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]

- 4. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. AlphaLISA Surefire Ultra Human and Mouse Total BTK Detection Kit [revvity.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. resources.revvity.com [resources.revvity.com]

- 9. mmpc.org [mmpc.org]

- 10. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Potency and IC50 of PF-07247685: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency and IC50 of PF-07247685, a potent and allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK). The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

Core Data Presentation

The in vitro potency of this compound has been characterized through various assays, quantifying its inhibitory activity and binding affinity to its target, BDK. The key quantitative data are summarized in the tables below for clear comparison.

Table 1: In Vitro Inhibitory Potency of this compound

| Parameter | Value (nM) | Assay Type |

| IC50 | 0.86 | Enzymatic Assay |

| Cellular IC50 | 3.0 | Cellular Phosphorylation Assay |

Table 2: In Vitro Binding Affinity of this compound

| Parameter | Value (nM) | Assay Type |

| SPR Kd | 0.68 | Surface Plasmon Resonance |

Signaling Pathway

This compound targets Branched-chain ketoacid dehydrogenase kinase (BDK), a key regulator in the catabolism of branched-chain amino acids (BCAAs). BDK phosphorylates and thereby inactivates the branched-chain α-ketoacid dehydrogenase (BCKD) complex. This inhibition of the BCKD complex leads to an accumulation of BCAAs. By inhibiting BDK, this compound prevents the inactivation of the BCKD complex, promoting the breakdown of BCAAs.

Caption: BDK Signaling Pathway and the Mechanism of Action of this compound.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in determining the in vitro potency and binding affinity of this compound.

In Vitro BDK Enzymatic Assay for IC50 Determination

This protocol outlines a representative method for determining the half-maximal inhibitory concentration (IC50) of this compound against BDK in an enzymatic assay.

Caption: Workflow for IC50 Determination of a BDK Inhibitor.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.

-

Prepare solutions of recombinant human BDK enzyme, the BCKD complex (as the substrate), and ATP in assay buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well microplate, add the BDK enzyme and the BCKD complex to each well.

-

Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

-

Pre-incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a solution of ATP to each well.

-

Incubate the reaction plate at a controlled temperature (e.g., 30°C or 37°C) for a defined time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection:

-

The level of BCKD phosphorylation is quantified. This can be achieved through various methods, such as ELISA-based formats using a phosphorylation-specific antibody or luminescence-based assays.

-

-

Data Analysis:

-

The raw data is normalized to the positive (no inhibitor) and negative (no enzyme) controls.

-

The percentage of inhibition for each concentration of this compound is calculated.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Cellular BDK Inhibition Assay (AlphaLISA SureFire Ultra)

The cellular IC50 was determined using an AlphaLISA SureFire Ultra detection system to monitor the phosphorylation of the BCKD complex in a cellular context.

Caption: Workflow for Cellular BDK Inhibition Assay using AlphaLISA.

Methodology:

-

Cell Culture and Treatment:

-

Human skeletal myocytes are seeded in a 96-well cell culture plate and grown to a suitable confluency.

-

The cells are then treated with a serial dilution of this compound or vehicle control for a defined period.

-

-

Cell Lysis:

-

After treatment, the culture medium is removed, and cells are lysed using the AlphaLISA SureFire Ultra Lysis Buffer to release the intracellular proteins, including BDK and the BCKD complex.

-

-

AlphaLISA Assay:

-

A small volume of the cell lysate is transferred to a 384-well ProxiPlate.

-

A mixture of AlphaLISA Acceptor beads conjugated to an antibody specific for the phosphorylated form of a BCKD subunit and biotinylated antibody that recognizes the total BCKD subunit is added.

-

After a brief incubation, Streptavidin-coated Donor beads are added.

-

In the presence of phosphorylated BCKD, the Donor and Acceptor beads are brought into close proximity.

-

-

Detection and Analysis:

-

The plate is read on an Alpha-enabled plate reader. Upon laser excitation, the Donor beads generate singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal.

-

The intensity of the light emission is proportional to the amount of phosphorylated BCKD.

-

The cellular IC50 is calculated by plotting the signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Surface Plasmon Resonance (SPR) Assay for Binding Affinity (Kd)

SPR is utilized to measure the binding kinetics and affinity (Kd) of this compound to the BDK protein.

Methodological & Application

Application Notes and Protocols for In Vivo Studies of BDK Inhibitors (with reference to PF-07247685)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-07247685 is a potent, allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK).[1] BDK is a key negative regulator of the branched-chain ketoacid dehydrogenase complex (BCKDC), which catalyzes the rate-limiting step in the catabolism of branched-chain amino acids (BCAAs: leucine, isoleucine, and valine). Inhibition of BDK is a promising therapeutic strategy for conditions associated with elevated BCAA levels, such as certain cardiometabolic diseases and heart failure.[2][3][4][5]

These application notes provide a framework for conducting in vivo studies with BDK inhibitors, using available information for compounds in this class as a guide, due to the limited publicly available data specifically for this compound.

Mechanism of Action

BDK phosphorylates the E1α subunit of the BCKDC, leading to its inactivation. This inhibition of BCKDC results in the accumulation of BCAAs and their corresponding branched-chain ketoacids (BCKAs). Small molecule inhibitors of BDK, such as this compound, bind to the kinase, preventing the phosphorylation and subsequent inactivation of BCKDC. This promotes the catabolism of BCAAs and a reduction in their circulating levels.[5]

Signaling Pathway of BDK Inhibition

Caption: BDK signaling pathway and the effect of BDK inhibitors.

Quantitative Data Summary

While specific in vivo dosage data for this compound is not publicly available, the following table summarizes key parameters for BDK inhibitors based on available literature. This information can serve as a starting point for dose-ranging studies.

| Compound Class | Example Compound | Animal Model | Route of Administration | Dosing Regimen | Key Findings | Reference |

| BDK Inhibitor | PF-07328948 | Rodents | Not Specified | Chronic dosing | Lowered plasma BCAAs and BCKAs; improved metabolic and heart failure endpoints. | [2][3] |

| BDK Inhibitor | (S)-α-chlorophenylpropionate | Not Specified | Not Specified | Not Specified | Allosteric inhibitor of BDK. | [6] |

| BDK Inhibitor | 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | Not Specified | Not Specified | Not Specified | Novel allosteric BDK inhibitor. | [6] |

Experimental Protocols

The following is a representative protocol for a pharmacokinetic and pharmacodynamic study of a BDK inhibitor in a rodent model. This should be adapted based on the specific research question and the physicochemical properties of the test compound.

Objective:

To determine the pharmacokinetic profile and pharmacodynamic effect (reduction in plasma BCAAs) of a BDK inhibitor following oral administration in mice.

Materials:

-

BDK inhibitor (e.g., this compound)

-

Vehicle for formulation (e.g., 0.5% methylcellulose in water)

-

Male C57BL/6 mice (8-10 weeks old)

-

Standard laboratory animal diet

-

Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes)

-

Centrifuge

-

Freezer (-80°C)

-

Analytical equipment for measuring compound concentration in plasma (e.g., LC-MS/MS)

-

Analytical equipment for measuring BCAA concentrations in plasma (e.g., amino acid analyzer or LC-MS/MS)

Experimental Workflow

References

- 1. This compound|CAS |DC Chemicals [dcchemicals.com]

- 2. Discovery of First Branched-Chain Ketoacid Dehydrogenase Kinase (BDK) Inhibitor Clinical Candidate PF-07328948 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scilit.com [scilit.com]

- 5. Bicyclic Inhibitors of Branched-Chain α-Keto Acid Dehydrogenase Kinase (BDK) with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing Branched-chain Ketoacid Dehydrogenase Kinase (BDK) Activity with PF-07247685

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain amino acid (BCAA) catabolism is a critical metabolic pathway, and its dysregulation has been implicated in various cardiometabolic diseases, including type 2 diabetes, heart failure, and non-alcoholic fatty liver disease.[1] The rate-limiting step in BCAA degradation is catalyzed by the branched-chain ketoacid dehydrogenase (BCKDH) complex. The activity of this complex is negatively regulated by phosphorylation, a reaction catalyzed by the branched-chain ketoacid dehydrogenase kinase (BDK).[2][3][4]

PF-07247685 is a potent, allosteric inhibitor of BDK.[2][5] It functions by stabilizing the interaction between BDK and the E2 subunit of the BCKDH core, which prevents the phosphorylation of the E1 subunit, thereby maintaining the activity of the BCKDH complex.[1] This application note provides detailed protocols for assessing the activity and inhibition of BDK using this compound in both biochemical and cell-based assays.

BDK Signaling Pathway

The BDK signaling pathway is central to the regulation of BCAA metabolism. Under conditions of high BCAA levels, BDK is activated and phosphorylates the E1α subunit of the BCKDH complex, leading to its inactivation. This reduces the breakdown of BCAAs and their corresponding branched-chain ketoacids (BCKAs). This compound inhibits BDK, leading to a decrease in BCKDH phosphorylation and an increase in BCAA catabolism.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound against BDK.

| Parameter | Value | Reference |

| In Vitro IC50 | 0.86 nM | [5] |

| SPR Kd | 0.68 nM | [5] |

| EC50 | 2.2 nM | [1] |

Experimental Protocols

Biochemical Assay: In Vitro BDK Kinase Activity

This protocol describes a method to measure the direct inhibitory effect of this compound on BDK enzymatic activity in a purified system. The assay measures the incorporation of phosphate into a substrate peptide by BDK.

Materials:

-

Recombinant human BDK enzyme

-

BCKDH E1α subunit peptide substrate

-

This compound

-

ATP (γ-³²P-ATP or fluorescently labeled ATP)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

96-well plates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.

-

In a 96-well plate, add 10 µL of the diluted this compound or DMSO (vehicle control).

-

Add 20 µL of a solution containing the BDK enzyme and the BCKDH E1α substrate peptide to each well.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding 20 µL of ATP solution (containing the labeled ATP).

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by adding 25 µL of 3% phosphoric acid.

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated ATP.

-

Measure the radioactivity or fluorescence of the captured substrate using a suitable plate reader.

-

Calculate the percentage of BDK activity inhibition for each concentration of this compound and determine the IC50 value.

Cell-Based Assay: Western Blot for Phospho-BCKDH

This protocol assesses the ability of this compound to inhibit BDK activity within a cellular context by measuring the phosphorylation status of its direct substrate, BCKDH. A reduction in the phosphorylated form of BCKDH (pBCKDH) indicates BDK inhibition.[1]

Materials:

-

HEK293 cells or other suitable cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

Primary antibodies: anti-pBCKDH (E1α), anti-total BCKDH (E1α), and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed HEK293 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.01-0.3 µM) or DMSO (vehicle control) for 24-48 hours.[1]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-pBCKDH antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with anti-total BCKDH and anti-GAPDH antibodies to ensure equal loading.

-

Quantify the band intensities and normalize the pBCKDH signal to the total BCKDH signal.

Conclusion

The protocols outlined in this application note provide robust methods for assessing the inhibitory activity of this compound against BDK. The biochemical assay allows for the direct measurement of enzyme inhibition and determination of IC50 values, while the cell-based Western blot assay confirms the compound's activity on its target in a physiological context. These methods are essential for the characterization of BDK inhibitors and for advancing research into the therapeutic potential of targeting BCAA metabolism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound|CAS |DC Chemicals [dcchemicals.com]

Application Notes and Protocols: PF-07247685 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-07247685 is a potent, allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BCKDK), a key regulatory enzyme in the catabolism of branched-chain amino acids (BCAAs). Emerging research has implicated elevated BCKDK expression and altered BCAA metabolism in the progression of various cancers, including colorectal, ovarian, non-small cell lung, and triple-negative breast cancer. Inhibition of BCKDK by this compound presents a novel therapeutic strategy to exploit the metabolic vulnerabilities of cancer cells. By preventing the phosphorylation and subsequent inactivation of the branched-chain ketoacid dehydrogenase (BCKDH) complex, this compound promotes BCAA breakdown, thereby impacting cancer cell proliferation, survival, and signaling pathways. These notes provide an overview of the applications of this compound in cancer research, including its mechanism of action, key quantitative data, and detailed protocols for in vitro and in vivo evaluation.

Mechanism of Action

This compound functions by binding to an allosteric site on BCKDK. This binding stabilizes the interaction between BCKDK and the E2 subunit of the BCKDH complex, which in turn prevents the phosphorylation of the E1α subunit of BCKDH.[1] The BCKDH complex is responsible for the rate-limiting step in BCAA catabolism. When phosphorylated by BCKDK, the BCKDH complex is inactivated, leading to an accumulation of BCAAs. By inhibiting BCKDK, this compound effectively removes this brake on BCAA catabolism, leading to a decrease in BCAA levels. In cancer cells, this can disrupt metabolic homeostasis and inhibit critical signaling pathways, such as the MEK/ERK pathway, that are often hyperactivated and drive tumor growth.[2][3][4]

Quantitative Data Summary

The following table summarizes the key in vitro potency and binding affinity data for this compound. This data highlights its high potency as a BCKDK inhibitor, making it a valuable tool for cancer research.

| Parameter | Value | Method | Source |

| In Vitro IC50 | 0.86 nM | Biochemical Assay | [5] |

| Cellular IC50 | 3.0 nM | AlphaLISA (pBCKDH in human skeletal myocytes) | [5] |

| Binding Affinity (Kd) | 0.68 nM | Surface Plasmon Resonance (SPR) | [5] |

Signaling Pathway Diagram

The diagram below illustrates the central role of BCKDK in BCAA catabolism and its intersection with oncogenic signaling. This compound inhibits BCKDK, thereby promoting the activity of the BCKDH complex and influencing downstream cancer-related pathways.

Experimental Protocols

The following protocols are adapted from methodologies used to study BCKDK inhibition in cancer and can be applied to evaluate this compound.

Protocol 1: In Vitro Cell Viability Assay (MTS/MTT)

This protocol determines the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT116 colorectal, A549 lung, SKOV3 ovarian, MDA-MB-231 breast)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTS or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C with 5% CO₂.

-

MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm (for MTS) or after solubilizing formazan crystals with DMSO at 570 nm (for MTT) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of BCKDH and MEK/ERK Signaling

This protocol assesses the effect of this compound on the phosphorylation status of its direct target (BCKDH) and the downstream MEK/ERK signaling pathway.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-BCKDHA (Ser293), anti-BCKDHA, anti-p-MEK (Ser217/221), anti-MEK, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

SDS-PAGE gels and blotting membranes (PVDF)

Procedure:

-

Cell Lysis: Treat cancer cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to the loading control (GAPDH) and total protein levels.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NSG mice)

-

Cancer cell line (e.g., HCT116)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells into the flank of each mouse.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

-

Treatment Administration: Administer this compound (e.g., via oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2.

-

Monitoring: Monitor animal body weight and general health throughout the study.

-

Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis (e.g., western blot, immunohistochemistry). Compare tumor growth rates and final tumor weights between the treated and control groups.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating this compound in a cancer research setting.

Conclusion

This compound is a highly potent and specific inhibitor of BCKDK with clear applications in cancer research. By targeting a key node in BCAA metabolism, it offers a promising avenue for disrupting the metabolic adaptations that fuel tumor growth and survival. The provided protocols and data serve as a foundational guide for researchers to explore the therapeutic potential of this compound in various cancer models. Further investigation into its efficacy in combination with other anti-cancer agents and the identification of predictive biomarkers will be crucial for its potential clinical translation.

References

Application Notes for PF-07247685 in the Study of Metabolic Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-07247685 is a potent, allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK). By inhibiting BDK, this compound prevents the phosphorylation and subsequent inactivation of the branched-chain ketoacid dehydrogenase (BCKDH) complex, the rate-limiting enzyme in the catabolism of branched-chain amino acids (BCAAs). Elevated levels of BCAAs are associated with various metabolic diseases, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), obesity, and heart failure. Therefore, this compound serves as a valuable research tool to investigate the role of BCAA metabolism in these conditions and as a potential therapeutic agent. These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo models of metabolic disease.

Mechanism of Action

This compound functions by stabilizing the interaction between BDK and the E2 subunit of the BCKDH core, which paradoxically leads to the degradation of BDK and a sustained decrease in the phosphorylation of the E1α subunit of BCKDH. This ultimately enhances the overall activity of the BCKDH complex, promoting the breakdown of BCAAs and their corresponding ketoacids (BCKAs).

Quantitative Data Summary

A summary of the key quantitative metrics for this compound is provided in the table below for easy reference and comparison.

| Parameter | Value | Species/System | Reference |

| In Vitro IC50 | 0.86 nM | Recombinant Human BDK | [1] |

| EC50 | 2.2 nM | BDK Inhibition Assay | [2] |

| SPR Kd | 0.68 nM | Binding to Human BDK | [1] |

| Cellular IC50 | 3.0 nM | pBCKDH in Human Skeletal Myocytes | [1] |

Signaling Pathway